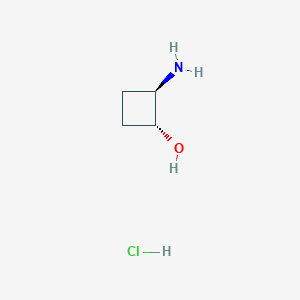

![molecular formula C₂₀H₂₈O₂ B1146050 (8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol CAS No. 4954-14-7](/img/structure/B1146050.png)

(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

Vue d'ensemble

Description

Cyclopenta[a]phenanthrenes, the category to which the given compound belongs, are characterized by their unique structural features that contribute to their chemical and physical properties. These compounds are of significant interest due to their potential carcinogenic activities and their role in organic synthesis as intermediates for various chemical reactions.

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrenes and their derivatives, including the compound , often involves complex multi-step reactions. Coombs (1966) describes the synthesis of closely related compounds, focusing on the aromatisation mechanisms involved in producing derivatives of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its methoxy, methyl, and dimethyl derivatives (Coombs, 1966).

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives has been studied extensively using various analytical techniques, including crystallography. Lynton and Siew (1973) investigated the crystal and molecular structure of a synthetic intermediate closely related to our compound of interest, providing insights into the conformation and spatial arrangement of atoms within the molecule (Lynton & Siew, 1973).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo a range of chemical reactions, influenced by their structural configuration. Laali et al. (2000) conducted a study on the structure/reactivity of methoxy-substituted cyclopenta[a]phenanthrene derivatives, revealing the effects of substituents on electrophilic attack and charge delocalization, which is critical for understanding the chemical behavior of these compounds (Laali, Okazaki, & Coombs, 2000).

Applications De Recherche Scientifique

Structural Analysis and Crystallography

- Crystal Structure Insights : The compound exhibits a complex structural arrangement with fused four-ring steroidal systems, demonstrating diverse ring conformations like chair, half-chair, and envelope (Zhou et al., 2015).

- Conformational Diversity : Further studies highlight the variety in ring conformations and orientations of peripheral groups, underscoring the compound's molecular versatility (Ketuly et al., 2010).

Pharmacological Applications

- Antimicrobial and Antitumor Potential : Synthesized derivatives of the compound, like triorganotin(IV) derivatives, have shown promising antimicrobial and anticancer activities, indicating a potential for therapeutic applications (Shaheen et al., 2014).

- Anti-sickling Properties : Derivatives of this compound have been identified with strong binding affinity for hemoglobin S, suggesting potential in managing sickle cell anemia (Olushola-Siedoks et al., 2020).

Chemical Synthesis and Modification

- Synthetic Routes and Derivatives : Various synthetic methods and derivatives of this compound have been explored, contributing to an understanding of its chemical properties and potential modifications for different applications (Bhatt, 1988).

Biological Interactions and Effects

- Interactions with Biological Molecules : Studies have shown that the compound and its derivatives can interact with biological molecules in significant ways, such as binding to the hepatic aromatic hydrocarbon receptor and exhibiting mutagenic properties (Boyd et al., 1995).

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,7,12,16-18,21H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQAIRJYCUWZPD-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934484 | |

| Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |

CAS RN |

15236-73-4 | |

| Record name | NSC52246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

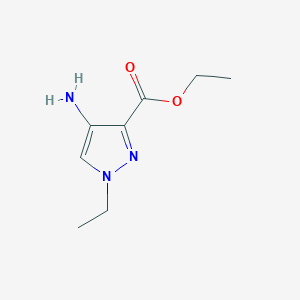

![(2R)-2-[(S)-[(Methylsulfonyl)oxy]phenylmethyl]-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)